molecular formula C11H14O3 B12071561 {4-[(3R)-oxolan-3-yloxy]phenyl}methanol

{4-[(3R)-oxolan-3-yloxy]phenyl}methanol

Cat. No.: B12071561
M. Wt: 194.23 g/mol
InChI Key: QEEBBAQNFZWTCA-LLVKDONJSA-N
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Description

{4-[(3R)-oxolan-3-yloxy]phenyl}methanol is an organic compound that features a phenyl ring substituted with a methanol group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3R)-oxolan-3-yloxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzaldehyde with ®-3-hydroxytetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as methanol. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

{4-[(3R)-oxolan-3-yloxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: 4-[(3R)-oxolan-3-yloxy]benzaldehyde or 4-[(3R)-oxolan-3-yloxy]benzoic acid.

    Reduction: 4-[(3R)-oxolan-3-yloxy]phenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(3R)-oxolan-3-yloxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[(3R)-oxolan-3-yloxy]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3S)-oxolan-3-yloxy]phenylmethanol
  • 4-[(3R)-oxolan-3-yloxy]benzaldehyde
  • 4-[(3R)-oxolan-3-yloxy]benzoic acid

Uniqueness

{4-[(3R)-oxolan-3-yloxy]phenyl}methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in various applications.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[4-[(3R)-oxolan-3-yl]oxyphenyl]methanol

InChI

InChI=1S/C11H14O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11-12H,5-8H2/t11-/m1/s1

InChI Key

QEEBBAQNFZWTCA-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CO

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CO

Origin of Product

United States

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